1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-
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Overview
Description
1-Oxaspiro[45]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- is a complex organic compound characterized by its unique spirocyclic structure This compound consists of a spiro-connected oxirane and cyclohexane ring, with additional functional groups including a nitrile and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an oxirane derivative in the presence of a base can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Known for its use in flavor and fragrance industries.
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: Used in pharmaceutical research.
2-Amino-1-oxaspiro[4.5]dec-2-ene-3,4,4-tricarbonitrile: Studied for its potential biological activities.
Uniqueness
1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- stands out due to its combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.
Properties
CAS No. |
634188-46-8 |
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Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-amino-4,4-diphenyl-1-oxaspiro[4.5]dec-2-ene-3-carbonitrile |
InChI |
InChI=1S/C22H22N2O/c23-16-19-20(24)25-21(14-8-3-9-15-21)22(19,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-15,24H2 |
InChI Key |
LMPJMRCIPINXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=C(O2)N)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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